Ravoxertinib Ravoxertinib Ravoxertinib is under investigation in clinical trial NCT01875705 (A Dose-Escalation Study of GDC-0994 in Patients With Locally Advanced or Metastatic Solid Tumors).
Ravoxertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, ravoxertinib inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways. This prevents ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
Brand Name: Vulcanchem
CAS No.: 1453848-26-4
VCID: VC0548769
InChI: InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1
SMILES: CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F
Molecular Formula: C21H18ClFN6O2
Molecular Weight: 440.9 g/mol

Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: VC0548769

Molecular Formula: C21H18ClFN6O2

Molecular Weight: 440.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ravoxertinib - 1453848-26-4

Specification

CAS No. 1453848-26-4
Molecular Formula C21H18ClFN6O2
Molecular Weight 440.9 g/mol
IUPAC Name 1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one
Standard InChI InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1
Standard InChI Key RZUOCXOYPYGSKL-GOSISDBHSA-N
Isomeric SMILES CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F
SMILES CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F
Canonical SMILES CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F
Appearance Solid powder

Introduction

Chemical Profile and Development History

Structural Characteristics

Ravoxertinib besylate (PubChem CID: 91971355) is formulated as a benzenesulfonic acid salt of the parent compound ravoxertinib (CID 71727581). The molecular formula of the free base is C21H18ClFN6O2\text{C}_{21}\text{H}_{18}\text{ClFN}_6\text{O}_2 with a molecular weight of 440.863 g/mol . The hydrochloride salt form (CAS 2070009-58-2) has a molecular weight of 477.32 g/mol with the formula C21H19Cl2FN6O2\text{C}_{21}\text{H}_{19}\text{Cl}_2\text{FN}_6\text{O}_2 . X-ray crystallography reveals a pyridinone core structure substituted with fluorophenyl and pyrazolylamino pyrimidine groups, enabling potent ATP-competitive inhibition of ERK kinases .

Table 1: Key Physicochemical Properties

ParameterValueSource
Molecular Weight (Base)440.863 g/mol
Solubility (HCl salt)1 mg/mL in H₂O at 80°C
LogP2.1 (predicted)
pKa6.8 (basic nitrogen)

Synthetic Development

First synthesized by Genentech in 2015, ravoxertinib emerged from structure-activity relationship optimization of pyrrolopyridine analogs. The (S)-configured chiral center at the 1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl moiety proved critical for ERK binding affinity . Salt selection studies identified benzenesulfonic acid as optimal for oral bioavailability, with the besylate form demonstrating 82% relative bioavailability in canine models compared to 67% for the hydrochloride .

Mechanism of Action and Target Engagement

ERK Inhibition Kinetics

Ravoxertinib exhibits picomolar biochemical potency against ERK isoforms, with IC₅₀ values of 1.1 nM (ERK1) and 0.3 nM (ERK2) in kinase assays . The compound demonstrates >100-fold selectivity over 98% of the kinome panel tested, including closely related MAPK family members JNK and p38 . Binding occurs through competitive displacement of ATP in the kinase domain, as confirmed by X-ray co-crystallography showing hydrogen bonding with Met108 and hydrophobic interactions in the glycine-rich loop .

Downstream Pathway Effects

ERK inhibition by ravoxertinib suppresses phosphorylation of immediate substrates including p90RSK (IC₅₀ = 12 nM) and transcription factors c-Fos/Elk-1 . In A549 lung adenocarcinoma cells, 50 nM ravoxertinib reduces RSK phosphorylation by 89% within 2 hours, persisting for >24 hours post-washout . This durable target engagement underlies its antitumor effects, mediated through cell cycle arrest (G1/S checkpoint) and induction of intrinsic apoptosis pathways.

Preclinical Pharmacological Profile

In Vitro Antitumor Activity

Panel screening across 327 cancer cell lines revealed particular sensitivity in BRAF/NRAS-mutant models:

  • BRAFᴹᵁᵀ melanoma: GI₅₀ = 23 nM

  • KRASᴹᵁᵀ pancreatic: GI₅₀ = 41 nM

  • NRASᴹᵁᵀ AML: GI₅₀ = 18 nM

Synergy studies demonstrate potentiation with MEK inhibitors (trametinib) and CDK4/6 blockers (palbociclib), with combination indices <0.3 in colorectal PDX models .

In Vivo Efficacy

Dose-response studies in athymic mice bearing KRASᴹᵁᵀ xenografts showed:

Table 2: Tumor Growth Inhibition

Dose (mg/kg)TGI (%)pERK Suppression Duration
10528 hours
307824 hours
1009248 hours

Notably, 28-day treatment at 100 mg/kg induced complete regression in 3/10 BRAFᴹᵁᵀ melanoma models without weight loss or hematologic toxicity .

Clinical Development Status

Phase I Trial Outcomes

The first-in-human study (NCT02457793) enrolled 87 patients with advanced MAPK pathway-activated tumors. Key findings:

  • MTD: 400 mg QD (dose-limiting toxicity: Gr3 rash)

  • Cₘₐₓ: 1.2 µM at 400 mg

  • t₁/₂: 11.3 hours supporting QD dosing

  • Pharmacodynamic: 73% pERK reduction in paired tumor biopsies

Partial responses occurred in 4/15 BRAFᴹᵁᵀ melanoma patients (27%) and 2/11 KRASᴹᵁᵀ NSCLC (18%) .

Neurological Applications

Pharmacokinetics and Metabolism

Absorption/Distribution

Oral bioavailability reaches 89% in primates due to active transport by OATP2B1. Brain penetration remains limited (Kp,uu = 0.03), though CSF concentrations reach 22% of plasma levels at steady state . Volume of distribution (Vdss = 1.2 L/kg) indicates extensive tissue binding.

Elimination Pathways

Mass balance studies with ¹⁴C-ravoxertinib in humans revealed:

  • 58% fecal excretion (unchanged parent)

  • 32% renal elimination (primarily glucuronidated metabolites)

  • CYP3A4-mediated N-dealkylation as major metabolic route

Co-administration with rifampin (CYP3A inducer) decreases AUC by 68%, necessitating dose adjustment .

Future Directions and Combination Strategies

Ongoing clinical trials explore ravoxertinib with:

  • EGFR/HER2 inhibitors in KRAS-wildtype NSCLC (NCT04835714)

  • PD-1 blockade in MSS colorectal cancer (NCT04965727)

  • BET bromodomain inhibitors in triple-negative breast cancer

Preclinical work identifies CDKN2A loss as a resistance biomarker, while AP-1 complex remodeling mediates adaptive resistance – areas for combination targeting .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator